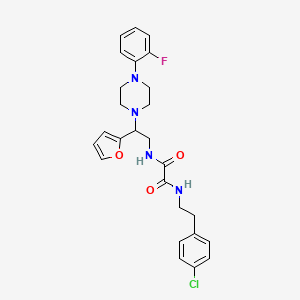
N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H28ClFN4O3 and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, identified by its CAS number 877632-97-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H28ClFN4O3, with a molecular weight of 499.0 g/mol. The compound features a piperazine ring, a furan moiety, and a chlorinated phenethyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H28ClFN4O3 |
| Molecular Weight | 499.0 g/mol |
| CAS Number | 877632-97-8 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. It acts as a selective inhibitor of the AKT signaling pathway, which is crucial in regulating cell survival and proliferation in various cancers. In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
The mechanism through which this compound exerts its antitumor effects involves the inhibition of AKT phosphorylation. By preventing AKT activation, it disrupts downstream signaling pathways that promote cell survival and growth. Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage .
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable bioavailability due to its lipophilic nature. However, further studies are needed to elucidate its metabolic pathways and potential toxicity profiles .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Models : In a xenograft model of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by over 50% after two weeks of treatment .
- Lung Cancer Inhibition : Another study focused on A549 lung cancer cells showed that treatment with this compound led to G0/G1 phase cell cycle arrest and reduced migration capabilities of the cells .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClFN4O3/c27-20-9-7-19(8-10-20)11-12-29-25(33)26(34)30-18-23(24-6-3-17-35-24)32-15-13-31(14-16-32)22-5-2-1-4-21(22)28/h1-10,17,23H,11-16,18H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBKZSQBGAYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














